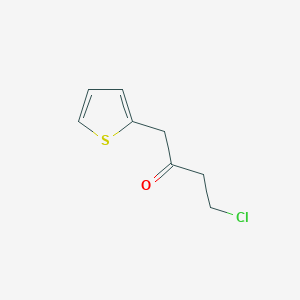
4-Chloro-1-(2-thienyl)butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(2-thienyl)butanone is a useful research compound. Its molecular formula is C8H9ClOS and its molecular weight is 188.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C_7H_8ClOS
- Molecular Weight : Approximately 215.7 g/mol
- Physical State : Clear to dark-colored liquid
- Boiling Point : Specific boiling point not detailed in available sources
The compound's structure consists of a chlorinated carbon chain and a thiophene ring, contributing to its reactivity and potential interactions with biological systems.
Chemistry
4-Chloro-1-(2-thienyl)butanone serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is involved in various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to an alcohol.
- Substitution : The chlorine atom can be replaced with other nucleophiles.
These reactions allow for the creation of diverse derivatives that can be further explored for their chemical properties and potential applications.
Biology
In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. Its ability to act as an electrophile enables it to interact with nucleophilic sites on proteins, potentially leading to enzyme activity inhibition. This characteristic is particularly valuable in drug development where modulation of enzyme function is desired.
Medicine
This compound is explored as a precursor for developing therapeutic agents. Its structural characteristics suggest it may effectively interact with various biological targets, making it a candidate for pharmacological studies aimed at treating diseases related to oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for formulating products that require specific reactivity or biological activity.
Research indicates that this compound exhibits antioxidant properties, which are essential for neutralizing free radicals that contribute to oxidative stress-related diseases. The thiophene ring enhances its electron-donating ability, further supporting its role as an antioxidant.
Data Tables
Case Study 1: Antioxidant Activity
In vitro studies have demonstrated that this compound exhibits significant antioxidant activity, effectively scavenging free radicals and reducing oxidative stress markers in cellular models.
Case Study 2: Enzyme Inhibition
Research involving enzyme assays has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential therapeutic uses in anti-inflammatory drug development.
Propiedades
Fórmula molecular |
C8H9ClOS |
|---|---|
Peso molecular |
188.67 g/mol |
Nombre IUPAC |
4-chloro-1-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H9ClOS/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6H2 |
Clave InChI |
GKRPRMLFFJTPKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















